Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate
CAS No.: 898775-85-4
Cat. No.: VC2286517
Molecular Formula: C21H31NO3
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898775-85-4 |
|---|---|
| Molecular Formula | C21H31NO3 |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | ethyl 7-oxo-7-[4-(piperidin-1-ylmethyl)phenyl]heptanoate |
| Standard InChI | InChI=1S/C21H31NO3/c1-2-25-21(24)10-6-3-5-9-20(23)19-13-11-18(12-14-19)17-22-15-7-4-8-16-22/h11-14H,2-10,15-17H2,1H3 |
| Standard InChI Key | KJMIEQBDETXVBG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2 |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2 |
Introduction
Chemical Identity and Structure
Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate is a complex organic molecule that contains several key functional groups integrated into its structure. The compound is identified by the CAS registry number 898775-85-4, which serves as its unique identifier in chemical databases and literature . It possesses the molecular formula C₂₁H₃₁NO₃, indicating its composition of 21 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
The structure of this compound can be described as having four distinct components: an ethyl ester group (-COOEt), a seven-carbon chain, a ketone functional group (C=O), and a para-substituted phenyl ring with a piperidinomethyl substituent. The phenyl ring is connected to the ketone carbonyl, which in turn is linked to a six-carbon chain terminating in an ethyl ester group. The piperidine ring is attached to the phenyl ring via a methylene bridge at the para position, creating a unique spatial arrangement that likely influences the compound's reactivity and potential applications .
The IUPAC name of the compound, ethyl 7-oxo-7-[4-(piperidin-1-ylmethyl)phenyl]heptanoate, systematically describes this arrangement of atoms and functional groups . The presence of both a ketone and an ester functional group, along with the basic nitrogen atom in the piperidine ring, gives this molecule interesting chemical properties that may be exploited in various chemical and potentially biological contexts.
Structural Features and Nomenclature
The compound is also known by synonyms such as ethyl 7-oxo-7-[4-(piperidin-1-ylmethyl)phenyl]heptanoate, which emphasizes the position of the piperidine nitrogen in the structure . This nomenclature is important for accurately identifying the compound in chemical databases and ensuring consistency in scientific literature.
The structural arrangement featuring the carbonyl group connected to both the phenyl ring and the aliphatic chain creates an interesting electronic distribution within the molecule. The piperidine ring, being a saturated heterocycle containing nitrogen, introduces a basic site into the molecule, which could be significant for its chemical behavior and potential interactions with biological systems.
Physical and Chemical Properties
Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate possesses a range of physical and chemical properties that are essential for understanding its behavior in different environments and potential applications. These properties have been determined through various analytical methods and provide valuable insights into the compound's nature.
Chemical Properties
The chemical properties of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate are largely determined by its functional groups. The presence of a ketone group (C=O) between the phenyl ring and the aliphatic chain makes it susceptible to nucleophilic addition reactions. The ester group (-COOEt) can undergo hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.
The compound has a calculated logP value of 4.30670, indicating that it is relatively lipophilic and would preferentially partition into organic solvents rather than water . This property has implications for its solubility behavior and potential membrane permeability in biological systems. The polar surface area (PSA) is reported to be 46.61000, which provides information about the compound's ability to penetrate cell membranes, with lower values generally associated with better membrane permeability .
The exact mass of the compound is 345.23000, which is a precise measurement useful for identification through mass spectrometry techniques . This value, along with other spectroscopic data, can be used to confirm the identity and purity of the compound in analytical settings.
Structure-Activity Relationships and Comparative Analysis
Comparison with Related Compounds
To better understand the potential properties and activities of Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate, it is informative to compare it with structurally related compounds identified in the search results.
One such related compound is Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate (CAS: 898777-16-7), which differs only in having a pyrrolidine ring (5-membered) instead of a piperidine ring (6-membered) . This compound has a slightly lower molecular weight of 331.4 g/mol compared to the 345.476 g/mol of the piperidine analog . The difference in ring size between pyrrolidine and piperidine affects the basicity of the nitrogen atom, with pyrrolidine generally being more basic. This could influence the compound's solubility, reactivity, and potential biological activities.
Another related compound is Ethyl 7-bromoheptanoate (CAS: 29823-18-5), which represents a potential precursor or intermediate in the synthesis of the target compound . This compound lacks the ketone group and the aromatic ring with the piperidinomethyl substituent, instead featuring a bromine atom at the terminal position of the seven-carbon chain. With a molecular weight of 237.13 g/mol, it has different physical properties including a lower boiling point (248.5°C at 760 mmHg) and flash point (129.0°C) . The presence of the reactive bromine makes it useful as a chemical intermediate.
Synthesis and Chemical Reactivity
Chemical Reactivity
Based on its functional groups, Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate would be expected to undergo several types of reactions:
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Hydrolysis of the ethyl ester group under acidic or basic conditions to form the corresponding carboxylic acid.
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Nucleophilic addition reactions at the ketone carbonyl.
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Reduction of the ketone and/or ester groups to form alcohols.
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Reactions involving the basic nitrogen of the piperidine ring, such as quaternization with alkyl halides or acid-base interactions.
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Electrophilic aromatic substitution reactions on the phenyl ring, although these would be influenced by the existing substituents.
These potential reactions could be utilized in the synthesis of derivatives with modified properties or in the development of structure-activity relationships in research contexts.
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